
6-(5-Bromo-2-hydrazinylphenyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5-Bromo-2-hydrazinylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromine atom, hydrazinyl group, and a triazine ring, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Bromo-2-hydrazinylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable aromatic precursor, followed by the introduction of the hydrazinyl group and subsequent formation of the triazine ring. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Análisis De Reacciones Químicas
Types of Reactions
6-(5-Bromo-2-hydrazinylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to the formation of amines or other derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-(5-Bromo-2-hydrazinylphenyl)-1,3,5-triazine-2,4-diamine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(5-Bromo-2-hydrazinylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s hydrazinyl group can form covalent bonds with specific amino acid residues in proteins, altering their function. Additionally, the triazine ring may participate in π-π interactions with aromatic residues, influencing molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-nitropyridine
- 5-Bromo-2-hydroxy-3-nitropyridine
- 5-Bromo-2-hydrazinyl-1,3-benzothiazole
Uniqueness
Compared to these similar compounds, 6-(5-Bromo-2-hydrazinylphenyl)-1,3,5-triazine-2,4-diamine stands out due to its combination of a bromine atom, hydrazinyl group, and triazine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
30101-80-5 |
|---|---|
Fórmula molecular |
C9H10BrN7 |
Peso molecular |
296.13 g/mol |
Nombre IUPAC |
6-(5-bromo-2-hydrazinylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H10BrN7/c10-4-1-2-6(17-13)5(3-4)7-14-8(11)16-9(12)15-7/h1-3,17H,13H2,(H4,11,12,14,15,16) |
Clave InChI |
OJPMICYQGVOACY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)C2=NC(=NC(=N2)N)N)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



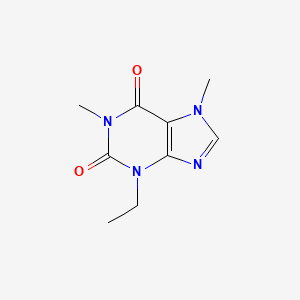
![[1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid](/img/structure/B13994818.png)
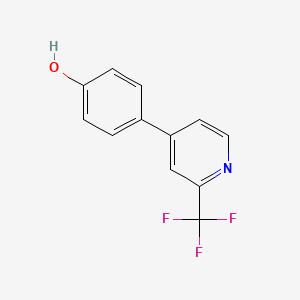
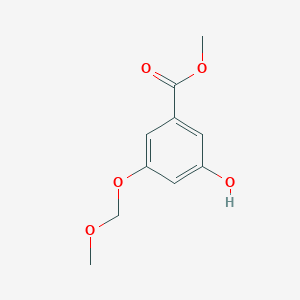
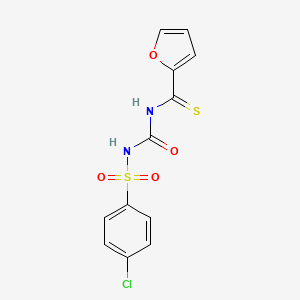
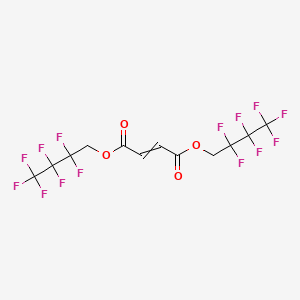
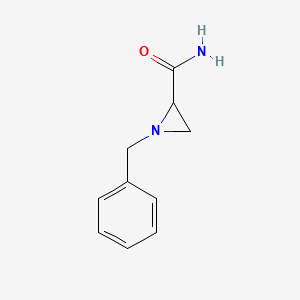
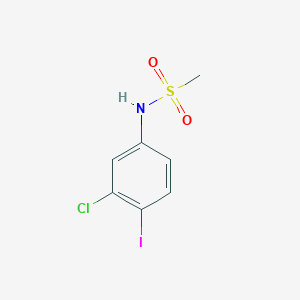
![Benzenecarboximidamide,4'-[1,5-pentanediylbis(thio)]bis-, dihydrochloride](/img/structure/B13994859.png)

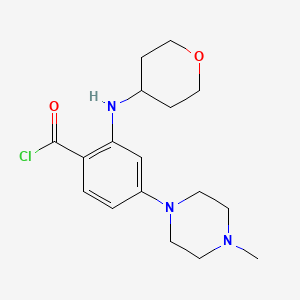
![Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate](/img/structure/B13994875.png)
![N-(2-Amino-2-oxoethyl)-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B13994880.png)
